2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole
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Overview
Description
OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]-: is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . For the specific synthesis of OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]-, the starting materials would include appropriately substituted ketones and amines, followed by cyclization under acidic or basic conditions.
Industrial Production Methods: Industrial production of oxazole derivatives often involves large-scale cyclization reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the products are purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic aromatic substitution can occur at the carbon atoms of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Oxazole derivatives have been studied for their antimicrobial and anticancer properties.
Medicine: Some oxazole compounds are used in drug development for their potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological molecules. The methylthioethyl group can also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
OXAZOLE,2,4-DIMETHYL-: This compound has a similar structure but lacks the methylthioethyl group.
OXAZOLE,2-METHYL-4,5-DIPHENYL-: This compound has phenyl groups instead of the methylthioethyl group.
Uniqueness: The presence of the methylthioethyl group in OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- makes it unique compared to other oxazole derivatives
Properties
CAS No. |
63892-74-0 |
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Molecular Formula |
C8H13NOS |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2,5-dimethyl-4-(2-methylsulfanylethyl)-1,3-oxazole |
InChI |
InChI=1S/C8H13NOS/c1-6-8(4-5-11-3)9-7(2)10-6/h4-5H2,1-3H3 |
InChI Key |
QWTQJJYBCFGVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C)CCSC |
Origin of Product |
United States |
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